molecular formula C43H39N7Na2O16RuS4 B14810953 SULFO-TAG NHS Ester CAS No. 482618-42-8

SULFO-TAG NHS Ester

Cat. No.: B14810953
CAS No.: 482618-42-8
M. Wt: 1185.1 g/mol
InChI Key: GPSOIZKEYLTPJQ-UHFFFAOYSA-J
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Description

SULFO-TAG NHS Ester is an N-hydroxysuccinimide (NHS) ester derivative designed for covalent conjugation to primary amine groups on proteins, particularly antibodies, in electrochemiluminescence (ECL)-based assays. It is a critical reagent in Meso Scale Discovery (MSD) platforms, enabling sensitive detection of biomolecules via ECL signals . The conjugate emits light at 620 nm upon electrochemical stimulation in the presence of tripropylamine (TPA) and Ru(bpy)₃²⁺, generating quantifiable signals proportional to analyte concentration . Key applications include immunoassays for cytokines, biomarkers, and therapeutic antibodies, as demonstrated in studies involving GM-CSF, Aβ peptides, and insulin receptor antibodies .

This compound offers advantages such as direct labeling (avoiding secondary reagents like streptavidin-biotin systems) and compatibility with high-throughput multiplex assays . Its molecular weight addition post-conjugation is ~1027 Daltons, ensuring minimal steric hindrance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SULFO-TAG NHS Ester involves the reaction of N-hydroxysulfosuccinimide with a carboxyl-containing molecule in the presence of a dehydrating agent such as carbodiimide (EDC). This reaction forms a semi-stable NHS ester, which can then be reacted with primary amines to form stable amide bonds . The reaction is typically carried out under mildly basic conditions (pH 7.8) to favor the nucleophilic attack by the unprotonated amine on the ester, resulting in amide bond formation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous multi-lot testing to ensure reproducibility and precision. The product is often developed with exceptional intra-lot and inter-lot consistency, making it ideal for validated environments and longitudinal studies .

Chemical Reactions Analysis

Reaction Mechanism with Primary Amines

SULFO-TAG NHS ester reacts via nucleophilic acyl substitution, where primary amines (e.g., lysine residues or N-terminal amino groups in proteins) attack the electrophilic carbonyl carbon of the NHS ester. This forms a stable amide bond while releasing N-hydroxysuccinimide (NHS) as a byproduct . The sulfonate group enhances water solubility (up to 65 mg/mL in PBS, pH 7.4), enabling efficient conjugation in physiological buffers .

Key steps:

  • Activation: The NHS ester is pre-activated, making it reactive toward amines.

  • Nucleophilic attack: Amine groups deprotonate at pH 7.2–9, facilitating attack on the ester’s carbonyl carbon.

  • Byproduct release: NHS dissociates, leaving a stable amide-linked SULFO-TAG conjugate .

Hydrolysis Kinetics and Competing Reactions

Hydrolysis is the primary competing reaction, with rates dependent on pH, temperature, and buffer composition:

ConditionHydrolysis Half-LifeSource
pH 7.0, 0°C4–5 hours
pH 8.6, 4°C10 minutes
pH 7.0, organic buffers*2–3x longer

*Non-nucleophilic buffers like MES or BisTris reduce hydrolysis compared to phosphate buffers .

Conjugation Protocols and Efficiency

Standardized protocols for antibody labeling demonstrate high efficiency:

  • Molar challenge ratio: 12:1 (SULFO-TAG:protein) achieves >90% conjugation efficiency .

  • Buffer: PBS (pH 7.9) optimizes reactivity while minimizing hydrolysis .

  • Detection sensitivity: Conjugates enable 4x lower detection limits compared to HRP-based methods in ELISA .

Example workflow:

  • Buffer exchange: Desalt antibodies into PBS (pH 7.9) using 7 kDa MWCO columns .

  • Conjugation: React 3 nmol/μL this compound with antibodies for 2 hours at RT .

  • Purification: Remove excess reagent via desalting columns .

Selectivity and Competing Nucleophiles

While NHS esters primarily target amines, competition experiments with thiols reveal:

  • Thiol reactivity: <5% cross-reactivity under physiological conditions .

  • Selectivity drivers:

    • Higher pKa of thiols (~8–10) vs. amines (~7–9) reduces nucleophilicity at pH 7–8 .

    • Rapid hydrolysis of thioesters back to amines ensures amide bond dominance .

Stability of Conjugates

SULFO-TAG-protein conjugates exhibit:

  • Long-term stability: >12 months at -20°C in PBS/0.05% sodium azide .

  • Low nonspecific binding: <5% background signal in MSD electrochemiluminescence assays .

Scientific Research Applications

SULFO-TAG NHS-Ester is a labeling reagent frequently used in bioconjugation techniques, particularly for labeling proteins via primary amines . The N-hydroxysuccinimide (NHS) ester group reacts with primary amine groups in proteins under mildly basic conditions, forming a stable amide bond .

Protein Labeling

  • General Use: SULFO-TAG NHS-Ester is suited for molecules containing primary amines, such as lysine-containing proteins . The resulting SULFO-TAG conjugates are stable and can be used at low concentrations, which helps save time and resources because large, stable conjugate batches can be prepared, validated, and used over extended periods .
  • Conjugation Conditions: When preparing conjugated proteins, maintaining consistent assay results requires careful control of SULFO-TAG NHS-Ester concentration, incubation time, and temperature .
  • Molecular Weight Considerations: While the conjugation procedure is described for proteins with a molecular weight greater than 40,000 Da, smaller proteins/polypeptides with an accessible lysine or N-terminal amino group can also be conjugated. However, alternative separation methods may be needed to remove the unconjugated label .
  • Antibody-Drug Conjugates: For immunogenicity applications involving antibody-drug or protein therapeutics, challenge ratios of 12:1 and 6:1 MSD GOLD SULFO-TAG to drug are suggested. A 10:1 challenge ratio is recommended if only one ratio can be tested .

Immunoassays

  • Detection of Immunoglobulins: SULFO-TAG labeled Protein-A/G can detect different classes of human immunoglobulins, with greater reactivity towards IgG. However, IgM and IgA also display adequate signal responses, allowing the labeled reagent to detect these ADA isotypes .
  • Assay Design: In direct binding assay designs, SULFO-TAG labeled Protein-A/G can be used as a secondary detection reagent to improve the normalization of test sample signal responses. This reduces inter-subject variability and increases distributional normality, which facilitates the application of parametric ADA screening cut points .
  • Optimization of Detection: The efficiency of different blocker-diluents in optimizing specific detection of reactive serum antibodies can be assessed by measuring the ratio in signal responses between biotherapeutic-coated and uncoated MSD wells .

Anti-Drug Antibody (ADA) Detection

  • Sensitivity: Direct binding assays using SULFO-TAG labeled Protein-A/G offer improved detection for serum ADA compared to conventional ELISA with horseradish peroxidase (HRP) labeled Protein-A/G . In one study, ADA sensitivity was approximately fourfold lower with SULFO-TAG labeled Protein-A/G relative to conventional ELISA with HRP detection .
  • Clinical Testing: SULFO-TAG labeled Protein-A/G is suitable for clinical ADA testing because it eliminates the need for multiple species-specific detection reagents and uses the same electrochemiluminescence reader instrumentation widely used in bridging ADA assays .
  • Direct Binding Assay: In a direct binding assay, the biotherapeutic-of-interest is coated on an MSD plate to capture reactive antibodies in diluted serum test samples. SULFO-TAG labeled Protein-A/G is then used as a single multi-species reagent for detecting bound immunoglobulins .
  • Versatility: SULFO-TAG NHS-Ester is used in bridging assays for the detection of ADA .

Other Applications

  • Cell Surface Crosslinking: Due to the charged group, sulfo-NHS crosslinkers do not permeate cell membranes, making them suitable for cell surface crosslinking methods .
  • Detection Assays: SULFO-TAG NHS-ester can be used to conjugate recombinant Fab for detection assays .
  • Protein-Protein Interactions: NHS esters can be utilized in cross-linking proteins or biochemical complexes .

Considerations for Use

  • Optimal Conjugation Ratios: Determine empirically for each specific application to achieve best results .
  • Batch Consistency: Maintain process control over SULFO-TAG NHS-Ester concentration, incubation time, and temperature to achieve consistent results .
  • Solubility: While NHS has excellent water solubility, most NHS esters are less polar and can be analyzed or purified on reversed-phase columns. For nonpolar carboxylic acids, more hydrophilic alcohols like N-Hydroxysulfosuccinimide (sulfo-NHS) can improve solubility .
  • Critical Reagent Characterization : Proper reagent characterization can help maintain performance in ligand-binding assays .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Competitors and Their Properties

The table below compares SULFO-TAG NHS Ester with other protein-labeling reagents:

Compound Conjugation Target Detection Method Platform Compatibility Label Incorporation Ratio Molecular Weight Added Stability
This compound Primary amines ECL (620 nm) MSD instruments 14:1–21:1 ~1027 Da Stable at -20°C (dry, nitrogen)
Biotinylation Reagents Primary amines Streptavidin-ECL/HRP ELISA, MSD, other platforms Varies by protocol ~224 Da (biotin) Sensitive to light/heat
Ru(bpy)₃²⁺-NHS Ester Primary amines ECL (620 nm) Custom ECL systems 19:1–21:1 ~532 Da (Ru complex) Requires optimized storage
Streptavidin-SULFO-TAG Biotinylated antibodies ECL (620 nm) MSD instruments N/A (pre-conjugated) ~52 kDa (streptavidin) Stable long-term at 4°C

Sensitivity and Signal Stability

  • This compound produces high signal-to-noise ratios due to efficient ECL emission, critical for low-abundance targets like Aβ peptides . In contrast, biotin-streptavidin systems may introduce variability due to additional incubation steps .
  • Ru(bpy)₃²⁺-NHS Ester shows comparable sensitivity but requires stringent optimization of labeling ratios (e.g., 50:1 challenge ratio) to achieve optimal incorporation .

Multiplexing Capability

  • SULFO-TAG enables simultaneous detection of multiple analytes on MSD Multi-Array™ plates, as seen in cytokine profiling and neurodegenerative biomarker studies . Biotin-based systems are less suited for multiplexing due to cross-reactivity risks .

Ease of Use

  • Direct conjugation with SULFO-TAG simplifies workflows (e.g., single-step labeling of detection antibodies) . Streptavidin-SULFO-TAG, while convenient for pre-biotinylated antibodies, adds complexity with secondary reagent handling .

Research Findings

  • A study comparing SULFO-TAG and biotin labeling for rheumatoid factor (RF) detection found SULFO-TAG provided higher reproducibility (CV < 15%) in serum samples .
  • In Aβ quantification, SULFO-TAG-labeled 4G8 antibodies achieved a detection limit of 0.5 pg/mL, outperforming traditional ELISA methods .
  • Ru(bpy)₃²⁺-NHS Ester required higher molar excess (50:1) for GFAP antibody labeling compared to SULFO-TAG (20:1), suggesting lower conjugation efficiency .

Q & A

Basic Research Questions

Q. What is the optimal protocol for conjugating SULFO-TAG NHS Ester to antibodies or proteins?

The conjugation protocol involves three key steps:

  • Buffer preparation : Use proteins dissolved in amine-free buffers (e.g., PBS, pH 7.4–8.0) to avoid competing reactions. Avoid Tris, glycine, or azides, as these interfere with labeling .
  • Labeling reaction : Incubate this compound with the protein at a molar ratio of 10:1 to 50:1 (label:protein) for 2 hours at room temperature. Higher ratios may improve signal intensity but risk over-labeling .
  • Purification : Remove unreacted label using spin columns (e.g., Bio-Rad P-30 or Zeba columns). Validate conjugation efficiency via UV-Vis spectrophotometry (OD₄₅₅ for SULFO-TAG quantification) .

Q. How do buffer conditions affect this compound conjugation efficiency?

  • pH : Optimal labeling occurs at pH 7.4–8.4. Below pH 7.0, NHS ester reactivity decreases significantly .
  • Salt and additives : High salt (>150 mM) or reducing agents (e.g., DTT) can quench the reaction. Pre-purify proteins into low-salt buffers before conjugation .
  • Protein concentration : Maintain ≥1 mg/mL to ensure efficient amine group accessibility .

Q. What methods are used to quantify SULFO-TAG labeling ratios?

Calculate the label-to-protein ratio using UV-Vis spectroscopy:

  • Measure OD₂₈₀ (protein) and OD₄₅₅ (SULFO-TAG).

  • Use the formula: Labeling Ratio=OD455×εproteinOD280×εSULFO-TAG\text{Labeling Ratio} = \frac{\text{OD}_{455} \times \varepsilon_{\text{protein}}}{\text{OD}_{280} \times \varepsilon_{\text{SULFO-TAG}}}

    where εSULFO-TAG=150,000M1cm1\varepsilon_{\text{SULFO-TAG}} = 150,000 \, \text{M}^{-1}\text{cm}^{-1} and εprotein\varepsilon_{\text{protein}} is antibody-specific (e.g., 210,000 M⁻¹cm⁻¹ for IgG) .

Q. How is this compound applied in electrochemiluminescence (ECL) assays?

SULFO-TAG-labeled detection antibodies are paired with capture antibodies in sandwich immunoassays. After target binding, ECL signals are triggered by electrochemical stimulation of the ruthenium-based tag, measured using MSD platforms (e.g., SECTOR Imager). This method offers low background and high sensitivity (detection limits ≤1 pg/mL) .

Advanced Research Questions

Q. How can researchers troubleshoot low ECL signals in SULFO-TAG-based assays?

  • Under-labeling : Increase the label:protein ratio (up to 50:1) or extend incubation time (up to 4 hours) .
  • Non-specific binding : Optimize blocking buffers (e.g., 2% BSA + 0.05% casein) and wash stringency (e.g., 0.05% Tween-20) .
  • Signal quenching : Avoid high concentrations of detergents (e.g., SDS) or heavy metal ions in buffers .

Q. What strategies enable multiplexed detection using this compound?

  • Antibody pairing : Use species-specific capture/detection pairs (e.g., mouse IgG1 capture with rabbit IgG detection) to prevent cross-reactivity. Direct SULFO-TAG labeling is preferred over secondary antibodies to minimize background .
  • Dual labeling : Combine SULFO-TAG with biotinylated antibodies, followed by SULFO-TAG-streptavidin for signal amplification in complex samples .

Q. How does this compound compare to alternative labels (e.g., biotin, fluorescent dyes)?

  • Sensitivity : SULFO-TAG provides 10–100x lower detection limits than fluorescent dyes (e.g., Cy3) due to reduced background in ECL .
  • Stability : SULFO-TAG conjugates are stable for >1 year at 4°C, whereas biotin-streptavidin complexes degrade faster under freeze-thaw cycles .
  • Multiplexing : Unlike fluorescent dyes, SULFO-TAG does not require spectral overlap correction, simplifying assay design .

Q. How can conjugation efficiency be validated in complex biological matrices (e.g., serum)?

  • SDS-PAGE : Run labeled proteins under non-reducing conditions; a \sim2 kDa shift confirms successful conjugation .
  • Functional validation : Compare signal-to-noise ratios in spiked samples (e.g., serum) vs. buffer-only controls. A >90% recovery indicates minimal matrix interference .

Q. What are the critical factors in long-term storage of SULFO-TAG conjugates?

  • Buffer : Store in PBS + 0.1% BSA at 4°C. Avoid glycerol or sugars, which accelerate label degradation .
  • Freeze-thaw cycles : Aliquot conjugates to prevent aggregation. Centrifuge (10,000 × g, 5 min) before use if precipitates form .

Q. How do researchers address batch-to-batch variability in SULFO-TAG conjugation?

  • Standardized protocols : Use fixed protein concentrations (1–2 mg/mL) and label ratios (e.g., 20:1) across batches .
  • Quality control : Validate each batch using a reference antigen (e.g., recombinant IL-17F) to ensure consistent EC₅₀ values in dose-response curves .

Properties

CAS No.

482618-42-8

Molecular Formula

C43H39N7Na2O16RuS4

Molecular Weight

1185.1 g/mol

IUPAC Name

disodium;(2,5-dioxopyrrolidin-1-yl) 4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoate;ruthenium(2+);[2-[4-(sulfonatomethyl)pyridin-2-yl]pyridin-4-yl]methanesulfonate

InChI

InChI=1S/C19H19N3O4.2C12H12N2O6S2.2Na.Ru/c1-13-7-9-20-15(11-13)16-12-14(8-10-21-16)3-2-4-19(25)26-22-17(23)5-6-18(22)24;2*15-21(16,17)7-9-1-3-13-11(5-9)12-6-10(2-4-14-12)8-22(18,19)20;;;/h7-12H,2-6H2,1H3;2*1-6H,7-8H2,(H,15,16,17)(H,18,19,20);;;/q;;;2*+1;+2/p-4

InChI Key

GPSOIZKEYLTPJQ-UHFFFAOYSA-J

Canonical SMILES

CC1=CC(=NC=C1)C2=NC=CC(=C2)CCCC(=O)ON3C(=O)CCC3=O.C1=CN=C(C=C1CS(=O)(=O)[O-])C2=NC=CC(=C2)CS(=O)(=O)[O-].C1=CN=C(C=C1CS(=O)(=O)[O-])C2=NC=CC(=C2)CS(=O)(=O)[O-].[Na+].[Na+].[Ru+2]

Origin of Product

United States

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